molecular formula C7H4BrF3N2O2 B118122 4-Bromo-2-nitro-6-(trifluoromethyl)aniline CAS No. 157026-18-1

4-Bromo-2-nitro-6-(trifluoromethyl)aniline

Cat. No. B118122
M. Wt: 285.02 g/mol
InChI Key: JWIAFKYOENFPNQ-UHFFFAOYSA-N
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Description

“4-Bromo-2-nitro-6-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C7H4BrF3N . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “4-Bromo-2-nitro-6-(trifluoromethyl)aniline” is 239.01 . The SMILES string representation of its structure is NC1=C(N+=O)C=C(Br)C=C1C(F)(F)F .


Physical And Chemical Properties Analysis

“4-Bromo-2-nitro-6-(trifluoromethyl)aniline” is a solid substance . It has a density of 1.71 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2-nitro-6-(trifluoromethyl)aniline has been utilized as a starting material in the synthesis of various complex molecules. For instance, it was used in the nine-step synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, showcasing its utility in the creation of complex molecular structures. This process was noted for its improved yield and milder reaction conditions compared to previous methods (Wu et al., 2013).

Spectroscopic Studies

Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been applied to study the vibrational, structural, thermodynamic, and electronic properties of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline derivatives. These studies provide insights into the molecular and electronic characteristics of these compounds, influenced by the position of the substituent group and its electron donor-acceptor capabilities. Such research aids in understanding the molecular behavior and potential applications of these compounds in various scientific fields (Saravanan et al., 2014).

Molecular Structure and Electric Properties

Detailed investigations into the molecular structure and electric properties of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline and related compounds have been conducted using Density Functional Theory (DFT) and other experimental methods. These studies shed light on the molecular geometries, vibrational spectra, and absorption bands of these compounds, contributing to our understanding of their behavior and potential utility in materials science (Hernández-Paredes et al., 2015).

Nonlinear Optical (NLO) Materials

4-Bromo-2-nitro-6-(trifluoromethyl)aniline and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials. Research in this area focuses on the vibrational analysis and theoretical calculations to understand the hyperconjugation interactions, molecular electrostatic potential, and thermodynamic functions, which are critical for NLO applications (Revathi et al., 2017).

Safety And Hazards

This compound is classified as a combustible solid . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It should be stored in a cool, well-ventilated place and kept away from strong oxidizing agents .

properties

IUPAC Name

4-bromo-2-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAFKYOENFPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445842
Record name 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitro-6-(trifluoromethyl)aniline

CAS RN

157026-18-1
Record name 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157026-18-1
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Synthesis routes and methods I

Procedure details

A mixture of 2-acetamido-5-bromo-3-nitrobenzotrifluoride (400 mg, 1.258 mmol) in concentrated HCl (3.5 mL) was refluxed overnight, then it was extracted by ethyl acetate (2×3 mL). The extract was dried over Mg2SO4 and evaporated to give 261 mg (75.6%) of 2-amino-5-bromo-3-nitrobenzotrifluoride. 1H NMR (CDCl3): δ6.663 (s, 2H); 7.825 (d, 1H, J=1.2 Hz); 8.487 (d, 1H, J=1.2 Hz).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Nitro-6-trifluoromethyl-phenylamine (10.0 g, 48.5 mmol) was placed in a 200 mL round-bottom flask equipped with a magnetic stir bar. Glacial acetic acid (100 mL) and bromine (3.24 mL, 63.1 mmol) were added, and the mixture was stirred at RT for 18 h. The mixture was poured into ice (200 mL), and the excess bromine was quenched with 10% aq Na2S2O3 (25 mL). The precipitate was isolated by filtration and washed with water. The solid was air-dried and then dried under vacuum to yield 13.8 g (100%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 8.49 (d, J=2.3 Hz, 1H), 7.83 (d, J=1.8 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
3.24 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Li, RA Ng, Y Zhang, RK Russell… - … Process Research & …, 2009 - ACS Publications
Starting from 4-amino-2-(trifluoromethyl)benzonitrile (6), an efficient and nonchromatographic process was developed for multihundred gram production of 4,5-diamino-2-(trifluoromethyl…
Number of citations: 4 pubs.acs.org
J Yan, SF Wang, CH Hsu, EHC Shi… - … Applied Materials & …, 2023 - ACS Publications
In this study, we designed and synthesized three series of blue emitting homoleptic iridium(III) phosphors bearing 4-cyano-3-methyl-1-phenyl-6-(trifluoromethyl)-benzo[d]imidazol-2-…
Number of citations: 2 pubs.acs.org

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